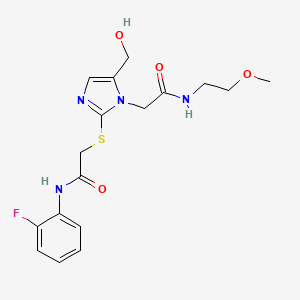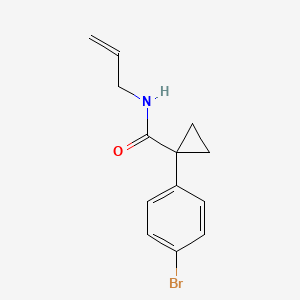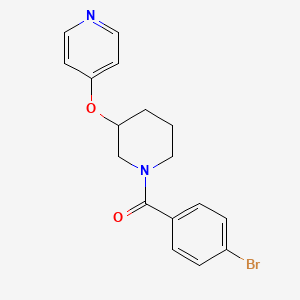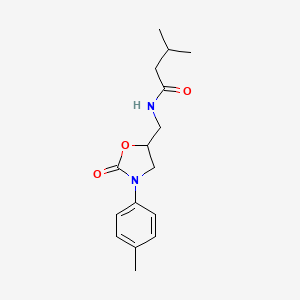
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic properties. DMXB-A belongs to the family of benzothiazole compounds which have been found to exhibit a range of biological activities.
Scientific Research Applications
Anticancer Applications
A study highlighted the synthesis of derivatives from a similar compound, demonstrating significant pro-apoptotic activity against melanoma cell lines, with one derivative showing growth inhibition at a specific concentration. This compound also exhibited anticancer activity with certain IC50 values against melanoma cancer cell lines and was investigated as inhibitors of human carbonic anhydrase isoforms, indicating a multifaceted approach towards anticancer therapy (Ö. Yılmaz et al., 2015). Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating the benzothiazole structure as a pharmacophoric group, which were screened for their antitumor activity against various human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (L. Yurttaş et al., 2015).
Chemical Synthesis and Reactivity
Research on benzothiazolin-2-ylidene complexes of iridium(I) has been conducted, demonstrating the synthesis of compounds through reactions that could be relevant for creating catalysts or materials with unique properties (H. Huynh et al., 2006).
Biological Activities
A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed, synthesized, and biologically evaluated as anticonvulsant agents, showing significant activity in related pharmacological tests. This indicates the potential use of such compounds in the treatment or management of convulsive disorders (M. Faizi et al., 2017).
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-4-11-22-17-12(20)7-5-10-15(17)26-19(22)21-18(23)16-13(24-2)8-6-9-14(16)25-3/h1,5-10H,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEACBWGVBIEBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)

![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)
![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)

![2-(2-Furyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2631588.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2631589.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2631599.png)
